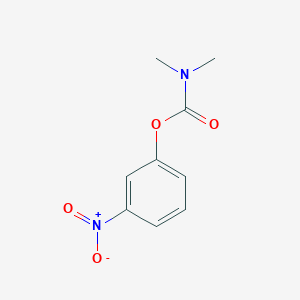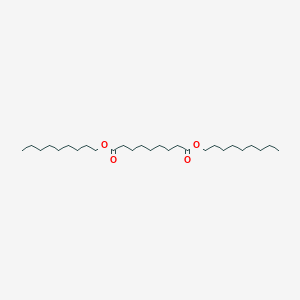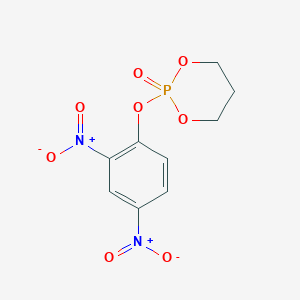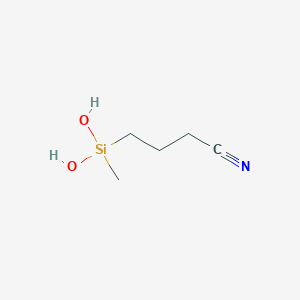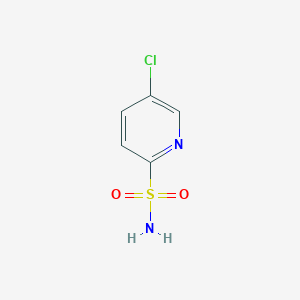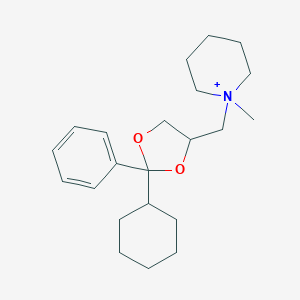![molecular formula C16H26O10 B098358 [(2R,3R,4R,5R)-3,5,6-triacetyloxy-2,4-dimethoxyhexyl] acetate CAS No. 19318-51-5](/img/structure/B98358.png)
[(2R,3R,4R,5R)-3,5,6-triacetyloxy-2,4-dimethoxyhexyl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R,3R,4R,5R)-3,5,6-triacetyloxy-2,4-dimethoxyhexyl] acetate, commonly known as TDA, is an organic compound that has gained significant attention in the field of scientific research in recent years. TDA is a derivative of triacontanol, a long-chain alcohol that is naturally found in plant waxes. TDA has been found to possess several unique properties that make it a promising candidate for various applications in the field of science.
科学的研究の応用
TDA has been found to possess several unique properties that make it a promising candidate for various applications in the field of science. TDA has been found to exhibit anti-inflammatory, antitumor, and antiviral properties. It has also been found to enhance plant growth and development. TDA has been used in several scientific research studies to investigate its potential applications in various fields, including medicine, agriculture, and biotechnology.
作用機序
The mechanism of action of TDA is not fully understood. However, it is believed that TDA exerts its effects by modulating various signaling pathways in cells. TDA has been found to activate the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in regulating cell growth, differentiation, and apoptosis. TDA has also been found to inhibit the nuclear factor-kappa B (NF-kB) signaling pathway, which is involved in regulating the immune response and inflammation.
生化学的および生理学的効果
TDA has been found to possess several biochemical and physiological effects. TDA has been found to enhance plant growth and development by promoting root growth, increasing chlorophyll content, and enhancing photosynthesis. TDA has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. TDA has been found to exhibit antitumor properties by inducing apoptosis and inhibiting cell proliferation.
実験室実験の利点と制限
TDA has several advantages as a research tool. TDA is relatively easy to synthesize and can be obtained in large quantities. TDA is also stable under laboratory conditions and can be stored for extended periods. However, TDA also has some limitations. TDA is not readily soluble in water, which can make it challenging to use in some experiments. TDA also has a relatively short half-life, which can limit its effectiveness in some studies.
将来の方向性
TDA has several potential applications in various fields, including medicine, agriculture, and biotechnology. Future research studies could focus on investigating the potential of TDA as a therapeutic agent for various diseases, including cancer and viral infections. TDA could also be used to enhance plant growth and development, which could have significant implications for agriculture. Further research could also focus on investigating the mechanism of action of TDA and identifying new signaling pathways that are modulated by TDA.
合成法
TDA can be synthesized using a simple two-step process. The first step involves the reduction of triacontanal to triacontanol using sodium borohydride. The second step involves the acetylation of triacontanol using acetic anhydride and pyridine as a catalyst. The final product obtained is TDA. The synthesis method is relatively simple and can be carried out in a laboratory setting.
特性
CAS番号 |
19318-51-5 |
|---|---|
製品名 |
[(2R,3R,4R,5R)-3,5,6-triacetyloxy-2,4-dimethoxyhexyl] acetate |
分子式 |
C16H26O10 |
分子量 |
378.37 g/mol |
IUPAC名 |
[(2R,3R,4R,5R)-3,5,6-triacetyloxy-2,4-dimethoxyhexyl] acetate |
InChI |
InChI=1S/C16H26O10/c1-9(17)23-7-13(21-5)16(26-12(4)20)15(22-6)14(25-11(3)19)8-24-10(2)18/h13-16H,7-8H2,1-6H3/t13-,14-,15-,16-/m1/s1 |
InChIキー |
LYLOENTWFQIZDS-KLHDSHLOSA-N |
異性体SMILES |
CC(=O)OC[C@H]([C@H]([C@@H]([C@@H](COC(=O)C)OC(=O)C)OC)OC(=O)C)OC |
SMILES |
CC(=O)OCC(C(C(C(COC(=O)C)OC(=O)C)OC)OC(=O)C)OC |
正規SMILES |
CC(=O)OCC(C(C(C(COC(=O)C)OC(=O)C)OC)OC(=O)C)OC |
同義語 |
2-O,4-O-Dimethyl-D-mannitol 1,3,5,6-tetraacetate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




